
3,5-dibromo-2-isopropoxybenzaldehyde oxime
Übersicht
Beschreibung
3,5-dibromo-2-isopropoxybenzaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of benzaldehyde and oxime, which are widely used in organic synthesis and chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2-isopropoxybenzaldehyde oxime is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria and fungi. This compound has been shown to disrupt the cell membrane and cell wall of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect the biochemical and physiological processes of microorganisms, leading to their inhibition and death. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dibromo-2-isopropoxybenzaldehyde oxime in lab experiments include its high potency, broad-spectrum activity, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on human health and the environment.
Zukünftige Richtungen
There are several future directions for the research and development of 3,5-dibromo-2-isopropoxybenzaldehyde oxime. These include:
1. Further studies to determine the mechanism of action and potential toxicity of this compound.
2. Development of new antibiotics and antifungal drugs based on the structure of this compound.
3. Investigation of the potential use of this compound as a herbicide and insecticide in agriculture.
4. Synthesis of new derivatives of this compound with improved properties and activity.
5. Exploration of the potential use of this compound in other scientific fields, such as materials science and nanotechnology.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects. However, the current studies have shown that this compound has significant potential as a new antibiotic, antifungal, herbicide, and insecticide.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-2-isopropoxybenzaldehyde oxime has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
In agriculture, this compound has been investigated for its herbicidal and insecticidal properties. Studies have shown that this compound can effectively control the growth of weeds and pests, making it a promising alternative to traditional pesticides.
In industry, this compound has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds and chiral ligands.
Eigenschaften
IUPAC Name |
(NE)-N-[(3,5-dibromo-2-propan-2-yloxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO2/c1-6(2)15-10-7(5-13-14)3-8(11)4-9(10)12/h3-6,14H,1-2H3/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDTVLCKFBRCOC-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



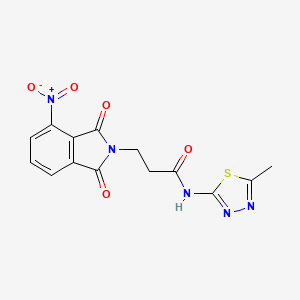
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4706248.png)
![2-hydroxy-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B4706255.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4706281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4706287.png)
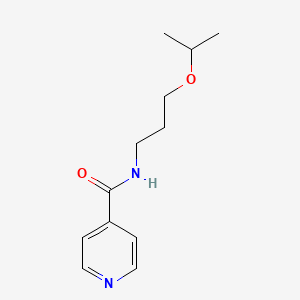
![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)
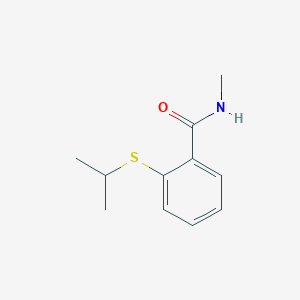
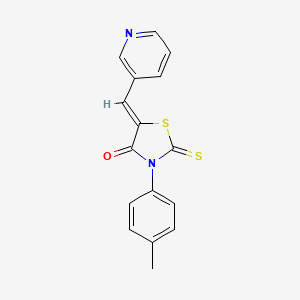
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4706324.png)
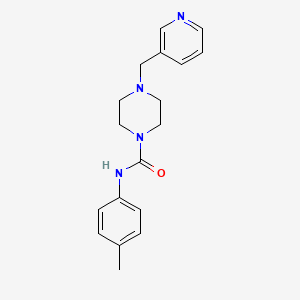
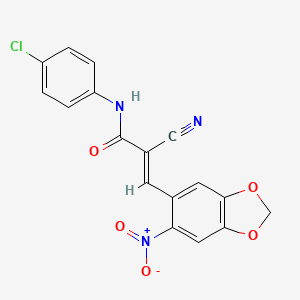
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)